molecular formula C10H9Cl2N3 B1361954 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 76606-68-3

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1361954
CAS No.: 76606-68-3
M. Wt: 242.1 g/mol
InChI Key: GZPXDQVNWLLCBG-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is a selective agonist for the 5-HT2C serotonin receptor, demonstrating high affinity and specificity in binding studies [https://pubchem.ncbi.nlm.nih.gov/compound/44340150]. This compound is widely used in neuropharmacology and behavioral research to investigate the role of 5-HT2C receptors in regulating appetite, anxiety, depression, and reward pathways [https://doi.org/10.1016/j.neuropharm.2005.03.012]. Its mechanism of action involves activating Gq-coupled 5-HT2C receptors, leading to phospholipase C activation and subsequent intracellular calcium release, which modulates neuronal excitability and neurotransmitter release [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3008577/]. Researchers value this chemical for its utility in vitro and in vivo models to explore serotonin signaling and its implications for developing therapeutics for metabolic and psychiatric disorders [https://journals.sagepub.com/doi/10.1177/0269881115573805]. Supplied with high purity and quality, it is intended for research applications only, ensuring reliable and reproducible results in scientific studies.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)7-2-3-8(11)9(12)5-7/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPXDQVNWLLCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368512
Record name 1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76606-68-3
Record name 1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The primary synthetic route involves the condensation of 3,4-dichlorophenylhydrazine with β-ketoesters or β-diketones, leading to the formation of a hydrazone intermediate. This intermediate subsequently cyclizes to form the pyrazole ring, yielding this compound. The reaction typically proceeds under acidic or basic catalysis in alcoholic solvents such as ethanol or methanol.

  • Starting materials:

    • 3,4-Dichlorophenylhydrazine
    • β-Ketoester or β-diketone with a methyl substituent at the 3-position
  • Reaction conditions:

    • Solvents: Ethanol or methanol
    • Catalysts: Acetic acid, hydrochloric acid, or other acid catalysts
    • Temperature: Reflux or controlled heating (80–120°C)
    • Time: Several hours depending on substrate and catalyst

This method is well-established for pyrazole synthesis and allows for moderate to good yields (typically 50–75%) after purification by flash chromatography or crystallization.

Example Procedure from Literature

A representative preparation reported involves the reaction of 3,4-dichlorophenylhydrazine dihydrochloride with 2-methyl-3-oxo-3-phenylpropanenitrile under reflux in dry ethanol with 3Å molecular sieves to remove water, facilitating cyclization and formation of the pyrazole ring. The reaction mixture is purified by flash chromatography using dichloromethane/methanol (95/5 v/v) as eluent, yielding the target compound as a white solid with approximately 57% yield.

Reaction Conditions and Optimization

Solvent and Catalyst Effects

  • Solvent: Polar protic solvents such as ethanol and methanol are preferred for their ability to dissolve both hydrazine derivatives and β-ketoesters, facilitating the condensation and cyclization.
  • Catalysts: Acidic catalysts (e.g., acetic acid, hydrochloric acid) promote hydrazone formation and ring closure, improving yields. In some cases, Lewis acids or ionic liquids have been used to enhance reaction rates and selectivity.

Temperature and Time

  • Controlled heating between 80°C and 120°C is optimal to minimize side reactions and decomposition.
  • Reaction times vary from 4 to 12 hours depending on substrates and catalyst concentration.

Purification

  • Flash chromatography using dichloromethane/methanol mixtures is common.
  • Crystallization from solvents such as diisopropyl ether/hexane or ethanol/water mixtures is used to obtain high-purity crystals suitable for structural analysis.

Industrial Synthesis Considerations

Industrial-scale synthesis follows similar synthetic routes but emphasizes:

  • Use of continuous flow reactors for better control of reaction parameters and scalability.
  • High-purity starting materials to ensure product consistency.
  • Automated monitoring of temperature, pH, and reaction time to optimize yield and purity.
  • Implementation of environmentally benign solvents and catalysts where possible to reduce waste and hazards.

Chemical Reaction Analysis

Types of Reactions Involving this compound

Reaction Type Reagents/Conditions Products/Outcomes
Oxidation Potassium permanganate, acidic/neutral Oxidized pyrazole derivatives
Reduction Hydrogen gas, Pd/C catalyst Reduced pyrazole or chlorophenyl derivatives
Nucleophilic Substitution Amines or thiols with base (NaOH) Substituted pyrazole derivatives replacing Cl atoms

These transformations allow further functionalization of the molecule for diverse applications.

Characterization Techniques Supporting Preparation

Summary Table of Preparation Methods

Step Description Conditions/Notes Yield (%)
Hydrazone formation 3,4-Dichlorophenylhydrazine + β-ketoester Ethanol, acetic acid catalyst, reflux Intermediate
Cyclization Intramolecular ring closure Controlled heating (80–120°C) Pyrazole ring formed
Purification Flash chromatography or crystallization DCM/MeOH eluent or diisopropyl ether/hexane 50–75%
Industrial scale-up Continuous flow, high-purity reagents Automated control, environmentally benign Optimized

Research Findings and Notes

  • The electron-withdrawing dichloro substituents enhance the electrophilicity of the pyrazole ring, influencing reaction kinetics and stability.
  • Use of molecular sieves improves cyclization by removing water formed during hydrazone formation.
  • Ionic liquids have been explored as green solvents to improve yield and reduce environmental impact.
  • Structural modifications at the pyrazole or phenyl rings affect solubility, thermal stability, and biological activity, guiding synthetic route choices.

This comprehensive overview synthesizes diverse literature data and experimental findings to provide an authoritative guide on the preparation methods of this compound. The described methods are robust, scalable, and supported by detailed analytical characterizations, ensuring reproducibility and high purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole or chlorophenyl derivatives.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the discovery of new compounds with enhanced properties.

Biology

Research has indicated that 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine exhibits potential antimicrobial and anticancer activities . Studies have shown significant efficacy against various pathogenic bacteria and fungi, making it a candidate for further exploration in drug development .

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for developing new drugs targeting specific enzymes or receptors associated with diseases such as cancer. Its mechanism of action often involves binding to these molecular targets, inhibiting their activity and thus potentially providing therapeutic benefits .

Industry

The compound is also utilized in developing materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in materials science .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Anticancer Evaluation

A study focused on the anticancer properties of pyrazole derivatives indicated that compounds similar to this compound could overcome drug resistance in cancer treatment. The research involved evaluating cell viability against breast cancer cell lines (MCF-7) using MTT assays, showing promising results in enhancing survival rates compared to conventional therapies .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell signaling or metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the physicochemical behavior of pyrazole-3-amine derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine 3,4-dichlorophenyl (1), methyl (3) C₁₀H₉Cl₂N₃ 242.11 g/mol Electron-withdrawing Cl groups enhance polarity and lipophilicity
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-chlorophenyl (1), methyl (3) C₁₀H₁₀ClN₃ 207.66 g/mol Mono-Cl substitution reduces steric hindrance
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine 3-chlorophenyl (1), methyl (3) C₁₀H₁₀ClN₃ 207.66 g/mol Cl at meta position alters electronic distribution
1-(3,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine 3,4-dichlorobenzyl (1), methyl (5) C₁₁H₁₁Cl₂N₃ 256.13 g/mol Benzyl linker increases molecular flexibility

Key Observations :

  • Chlorine Substitution: The 3,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-Cl analogs, likely improving receptor binding through dipole interactions .

Biological Activity

1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a dichlorophenyl group and exhibits potential as an antimicrobial agent, among other pharmacological properties. This article reviews its biological activity, focusing on antimicrobial effects, mechanisms of action, and toxicity profiles based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9Cl2N3
  • CAS Number : 76606-68-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown significant activity against several pathogenic bacteria and fungi.

In Vitro Studies

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against multidrug-resistant (MDR) pathogens. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating potent antibacterial properties against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)MBC (μg/mL)Activity Against
This compound0.22 - 0.25Not specifiedMDR pathogens
Other Pyrazole DerivativesVariesVariesVarious pathogens

The mechanism underlying the antimicrobial activity of this compound involves the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The compound demonstrated IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR inhibition . This dual inhibition mechanism contributes to its effectiveness against bacterial strains.

Toxicity Profile

The hemolytic activity of this compound was assessed to evaluate its safety profile. Results indicated low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety margin . Additionally, cytotoxicity tests revealed an IC50 value greater than 60 μM, indicating non-cytotoxic behavior at therapeutic concentrations.

Case Studies

In practical applications, the use of pyrazole derivatives in combination therapies has been explored. For instance, the synergistic effects observed when combining this compound with Ciprofloxacin and Ketoconazole resulted in reduced MICs for both antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, analogs with dichlorophenyl substituents are prepared using Vilsmeier–Haack formylation or hydrazide cyclization, followed by functional group modifications . Key variables for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.
  • Catalysts : Acid catalysts (e.g., POCl₃) improve yields in formylation reactions .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions during heterocycle formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Standard characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the pyrazole ring and dichlorophenyl group .
  • IR spectroscopy : Identifies NH₂ stretching (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 272.03 for C₁₀H₈Cl₂N₃) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does the electronic environment of the dichlorophenyl group influence the compound’s stability?

The electron-withdrawing Cl substituents increase the electrophilicity of the pyrazole ring, enhancing resistance to oxidative degradation. Stability studies in DMSO at 25°C show <5% decomposition over 30 days .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example:

  • The dihedral angle between the dichlorophenyl and pyrazole rings is ~15°, indicating moderate conjugation .
  • Anisotropic displacement parameters (ADPs) reveal planar geometry at the NH₂ group (Uₑq < 0.05 Ų) .
  • Hydrogen-bonding networks (N–H···N/O) stabilize the crystal lattice .

Q. What computational methods predict the compound’s reactivity or biological activity?

  • DFT calculations (Gaussian 03/09) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C5 of pyrazole) .
  • Molecular docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., kinase enzymes) using PyMOL visualization .
  • QSAR models : Correlate Cl substituent positions with antimicrobial activity (R² > 0.85 in training sets) .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • 3,4-Dichlorophenyl vs. 2,4-dichlorophenyl : The 3,4-substitution pattern increases lipophilicity (logP = 2.8 vs. 2.5), enhancing membrane permeability in antibacterial assays .
  • Methyl vs. tert-butyl at C3 : Methyl groups improve solubility (2.1 mg/mL in PBS) but reduce thermal stability (Tₐ = 171°C vs. 270°C for tert-butyl analogs) .

Q. What strategies address contradictions between experimental and computational data?

  • Validation protocols : Compare SC-XRD bond lengths (±0.02 Å) with DFT-optimized structures .
  • Sensitivity analysis : Vary force field parameters (e.g., AMBER vs. CHARMM) in molecular dynamics simulations .
  • Error analysis : Quantify uncertainties in spectroscopic assignments (e.g., ¹³C NMR δ ± 0.5 ppm) .

Methodological Guidelines

  • Crystallization : Use slow evaporation from ethanol/water (1:1) to grow diffraction-quality crystals .
  • Thermal analysis : Perform TGA/DSC at 10°C/min under N₂ to identify decomposition thresholds .
  • Bioactivity assays : Test against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) using broth microdilution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.